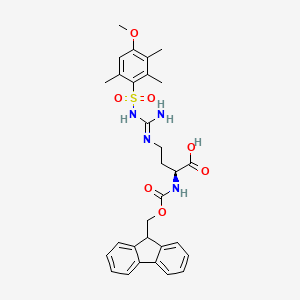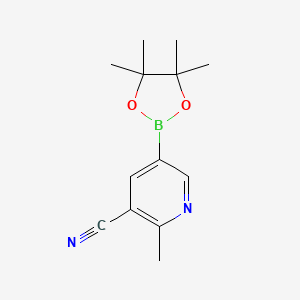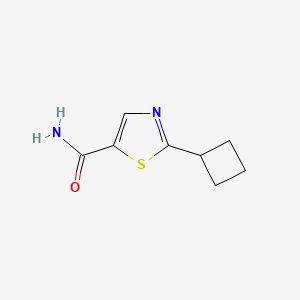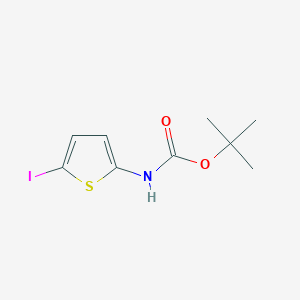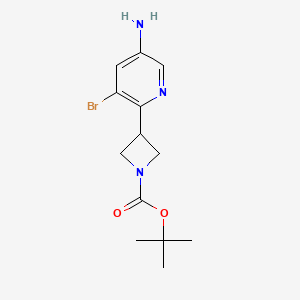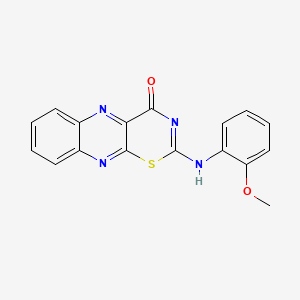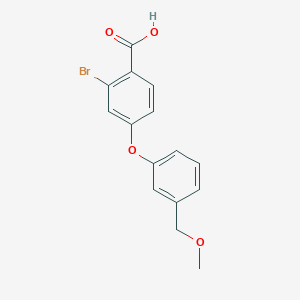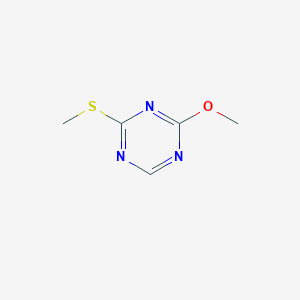![molecular formula C14H16O2S2 B13135303 6-([2,2'-Bithiophen]-3-yl)hexanoic acid CAS No. 178183-05-6](/img/structure/B13135303.png)
6-([2,2'-Bithiophen]-3-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-([2,2’-Bithiophen]-3-yl)hexanoic acid is an organic compound that features a hexanoic acid chain attached to a bithiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid typically involves the coupling of a bithiophene derivative with a hexanoic acid precursor. One common method is the use of a Grignard reagent, where a bithiophene magnesium bromide reacts with a hexanoic acid chloride under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-([2,2’-Bithiophen]-3-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hexanol derivatives.
Substitution: Halogenated bithiophene derivatives.
Wissenschaftliche Forschungsanwendungen
6-([2,2’-Bithiophen]-3-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 6-([2,2’-Bithiophen]-3-yl)hexanoic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bithiophene moiety can engage in π-π interactions, while the hexanoic acid chain can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid: A simpler analog without the bithiophene moiety.
Bithiophene derivatives: Compounds with variations in the alkyl chain length or functional groups.
Uniqueness
6-([2,2’-Bithiophen]-3-yl)hexanoic acid is unique due to the combination of the bithiophene moiety and the hexanoic acid chain. This dual functionality imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
178183-05-6 |
|---|---|
Molekularformel |
C14H16O2S2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
6-(2-thiophen-2-ylthiophen-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H16O2S2/c15-13(16)7-3-1-2-5-11-8-10-18-14(11)12-6-4-9-17-12/h4,6,8-10H,1-3,5,7H2,(H,15,16) |
InChI-Schlüssel |
LHBADIIQRSWANF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=C(C=CS2)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
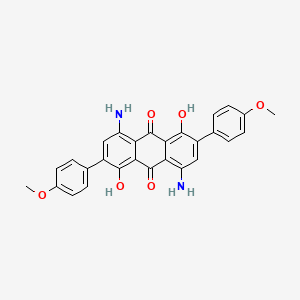
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
